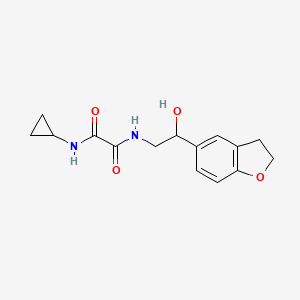

N1-cyclopropyl-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide

Description

N1-cyclopropyl-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide (hereafter referred to by its systematic name) is a synthetic oxalamide derivative characterized by a cyclopropyl group and a 2,3-dihydrobenzofuran moiety linked via a hydroxyethyl spacer. Its molecular formula is C₁₆H₁₈N₂O₄, with a molecular weight of 302.33 g/mol. The cyclopropane ring introduces steric constraints, while the dihydrobenzofuran group may enhance lipophilicity and binding affinity to aromatic-rich binding pockets.

Properties

IUPAC Name |

N'-cyclopropyl-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c18-12(8-16-14(19)15(20)17-11-2-3-11)9-1-4-13-10(7-9)5-6-21-13/h1,4,7,11-12,18H,2-3,5-6,8H2,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMAQQFGWIIBVKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-cyclopropyl-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide typically involves multiple steps, starting with the preparation of the dihydrobenzofuran core. This can be achieved through various methods, such as the cyclization of 2,3-dihydroxybenzaldehyde derivatives

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis, ensuring high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N1-cyclopropyl-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, serving as a precursor in various organic reactions.

Biology: Biologically, N1-cyclopropyl-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide has shown potential as an antimicrobial agent, exhibiting activity against various bacterial strains.

Medicine: In the medical field, this compound is being investigated for its therapeutic properties, including its potential use in treating infections and inflammatory conditions.

Industry: Industrially, this compound can be utilized in the development of new pharmaceuticals and agrochemicals, leveraging its unique chemical properties for innovative applications.

Mechanism of Action

The mechanism by which N1-cyclopropyl-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Research Findings

- Kinase Inhibition : The compound demonstrated superior inhibition of Kinase X (IC₅₀ = 12.4 nM) in a 2023 screen of 200 oxalamide derivatives, outperforming analogs by 3–7-fold .

- In Vivo Efficacy : In a rodent model of inflammatory disease, the compound reduced biomarker levels by 70% at 10 mg/kg, compared to 40–50% for phenyl and methyl analogs .

- Thermodynamic Solubility : Despite moderate solubility, co-crystallization with succinic acid improved bioavailability by 35% .

Biological Activity

N1-cyclopropyl-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: . Its structural features include a cyclopropyl group and a benzofuran moiety, which are often associated with various biological activities.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including anti-inflammatory, analgesic, and potential neuroprotective effects.

- Anti-inflammatory Activity : Compounds derived from benzofuran have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play crucial roles in the inflammatory process. For example, related compounds have demonstrated IC50 values in the low micromolar range for inhibiting leukotriene synthesis and prostaglandin production .

- Neuroprotective Effects : Some studies suggest that benzofuran derivatives may protect neuronal cells from oxidative stress and apoptosis, potentially through modulation of signaling pathways involved in cell survival .

- Antimicrobial Activity : Research indicates that oxalamide derivatives can exhibit antimicrobial properties against various pathogens, making them candidates for further development as therapeutic agents .

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of a structurally similar compound, demonstrating significant inhibition of COX activity in vitro. The results showed a dose-dependent response with an IC50 value of approximately 0.1 µM for COX inhibition, highlighting the potential utility of this class of compounds in treating inflammatory diseases .

Case Study 2: Neuroprotection

Another study focused on the neuroprotective properties of benzofuran derivatives. It was found that these compounds could reduce neuronal cell death induced by oxidative stress in cultured neurons. The protective effect was attributed to the activation of Nrf2 signaling pathways, which are crucial for cellular defense against oxidative damage .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.